5,5-Bis(((phenylmethyl)thio)methyl)-2,4-imidazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Bis(((phenylmethyl)thio)methyl)-2,4-imidazolidinedione is a compound of interest in various fields of chemistry and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Bis(((phenylmethyl)thio)methyl)-2,4-imidazolidinedione typically involves the reaction of imidazolidinedione with phenylmethylthiol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the proper formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Bis(((phenylmethyl)thio)methyl)-2,4-imidazolidinedione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The phenylmethylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5,5-Bis(((phenylmethyl)thio)methyl)-2,4-imidazolidinedione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5,5-Bis(((phenylmethyl)thio)methyl)-2,4-imidazolidinedione involves its interaction with molecular targets through its phenylmethylthio groups. These interactions can lead to various biochemical effects, depending on the specific pathways and targets involved. The compound’s reactivity and binding affinity to different molecules play a crucial role in its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5-Bis(phenylmethylthio)-2,4-thiazolidinedione: Similar structure but with a thiazolidinedione core.
5,5-Bis(phenylmethylthio)-2,4-oxazolidinedione: Similar structure but with an oxazolidinedione core.
Uniqueness
5,5-Bis(((phenylmethyl)thio)methyl)-2,4-imidazolidinedione is unique due to its specific imidazolidinedione core and the presence of two phenylmethylthio groups. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications and studies.
Eigenschaften
CAS-Nummer |
32418-95-4 |
---|---|
Molekularformel |
C19H20N2O2S2 |
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
5,5-bis(benzylsulfanylmethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C19H20N2O2S2/c22-17-19(21-18(23)20-17,13-24-11-15-7-3-1-4-8-15)14-25-12-16-9-5-2-6-10-16/h1-10H,11-14H2,(H2,20,21,22,23) |
InChI-Schlüssel |
JCDRJBAHSISSAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CSCC2(C(=O)NC(=O)N2)CSCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.